molecular formula C11H15NO B181342 N-(2,4,5-trimethylphenyl)acetamide CAS No. 88166-77-2

N-(2,4,5-trimethylphenyl)acetamide

Cat. No.: B181342
CAS No.: 88166-77-2
M. Wt: 177.24 g/mol
InChI Key: SWNMYEWTIFFJIV-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethylphenyl)acetamide (CAS: 88166-77-2) is an acetamide derivative featuring a phenyl ring substituted with methyl groups at the 2-, 4-, and 5-positions ().

Properties

CAS No.

88166-77-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2,4,5-trimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)12-10(4)13/h5-6H,1-4H3,(H,12,13)

InChI Key

SWNMYEWTIFFJIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Crystallographic Properties

The position and nature of substituents on the phenyl ring significantly impact molecular packing and stability. Key comparisons include:

Compound Name Substituent Positions Crystallographic System Key Structural Observations Reference
N-(2,4,5-Trimethylphenyl)acetamide 2,4,5-trimethyl Not explicitly reported Likely similar to TMPA* but with altered steric effects
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) 2,4,6-trimethyl Monoclinic, space group P2₁/c Symmetrical methyl substitution enhances molecular symmetry, leading to tighter packing
N-(2,4,5-Trichlorophenyl)acetamide 2,4,5-trichloro Not reported Electron-withdrawing Cl groups increase polarity and reduce solubility compared to methyl analogs

*TMPA: N-(2,4,6-Trimethylphenyl)acetamide

Key Findings :

  • Chlorine substituents (e.g., 2,4,5-trichloro derivatives) increase molecular polarity but may compromise stability due to higher reactivity .

Electronic Effects of Substituents

Substituents alter electron density on the phenyl ring, affecting reactivity and interactions:

Compound Type Substituent Electronic Effect Impact on Acetamide Reactivity
Methyl (2,4,5-trimethyl) Electron-donating Increases electron density on phenyl ring Enhances stability of the amide bond
Chlorine (e.g., 2,4,5-trichloro) Electron-withdrawing Decreases electron density May increase susceptibility to hydrolysis
Mixed substituents (e.g., 2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide) Electron-donating (methyl) + withdrawing (Cl) Balanced electronic effects Modulates reactivity for targeted applications

Key Insight :
Methyl groups in 2,4,5-trimethylphenyl derivatives likely stabilize the compound against oxidative degradation compared to chloro-substituted analogs .

Key Observations :

  • Phenoxyacetamide derivatives with trichlorophenyl groups (e.g., Compound I) show potent anticancer activity, suggesting that electron-withdrawing groups enhance cytotoxicity .
  • The absence of polar substituents in 2,4,5-trimethylphenyl analogs may limit their bioactivity compared to chlorinated or phenoxy-containing derivatives.

Physicochemical Properties

Boiling Point and Density

Comparative data for select analogs:

Compound Boiling Point (°C) Density (g/cm³) Reference
2-(2-Methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 506.0 ± 50.0 (predicted) 1.417 ± 0.06
This compound Not reported Not reported N/A

Note: The higher boiling point and density of the trichlorophenyl analog () reflect increased molecular weight and halogen-induced intermolecular forces.

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amine group of 2,4,5-trimethylbenzylamine attacks the electrophilic carbonyl carbon of the acetylating agent.

  • Proton Transfer : A base (e.g., pyridine or triethylamine) neutralizes the generated acid (HCl or acetic acid).

  • Workup : The crude product is purified via recrystallization or column chromatography.

Key Parameters

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) avoids side reactions.

  • Temperature : Reactions proceed at 0–25°C to minimize over-acetylation.

  • Yield : Analogous syntheses report yields of 85–92% under optimized conditions.

Esterification-Amidation Sequential Route

This two-step approach, adapted from patented methodologies, converts 2,4,5-trimethylphenylacetic acid to the target acetamide:

Step 1: Esterification

The carboxylic acid is esterified using an alcohol (e.g., methanol) in the presence of a catalytic acid (e.g., H₂SO₄):

2,4,5-Trimethylphenylacetic acid+CH₃OHH₂SO₄Methyl 2-(2,4,5-trimethylphenyl)acetate+H₂O\text{2,4,5-Trimethylphenylacetic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 2-(2,4,5-trimethylphenyl)acetate} + \text{H₂O}

Conditions

  • Temperature : 60–90°C under reflux.

  • Yield : >90% for analogous esters.

Step 2: Amidation

The ester is treated with ammonia to yield the acetamide:

Methyl 2-(2,4,5-trimethylphenyl)acetate+NH₃N-(2,4,5-Trimethylphenyl)acetamide+CH₃OH\text{Methyl 2-(2,4,5-trimethylphenyl)acetate} + \text{NH₃} \rightarrow \text{this compound} + \text{CH₃OH}

Optimization Insights

  • Ammonia Source : Gaseous NH₃ or ammonium hydroxide in methanol.

  • Purity : HPLC purity of 95–97% achievable via recrystallization.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) , facilitate direct amide bond formation between 2,4,5-trimethylphenylacetic acid and ammonia:

Protocol

  • Activation : The carboxylic acid reacts with DCC to form an active intermediate.

  • Ammonolysis : Ammonia attacks the activated intermediate, releasing dicyclohexylurea as a byproduct.

Advantages

  • Efficiency : Single-step reaction with minimal side products.

  • Scalability : Suitable for continuous flow reactors in industrial settings.

Limitations

  • Cost : DCC is expensive compared to traditional acetylation reagents.

  • Byproduct Removal : Dicyclohexylurea requires filtration, complicating purification.

Schotten-Baumann Reaction

Aqueous-phase acetylation under basic conditions offers an environmentally friendly alternative:

Procedure

  • Acyl Chloride Formation : Acetic acid is converted to acetyl chloride using thionyl chloride.

  • Reaction with Amine : 2,4,5-Trimethylbenzylamine is added to a biphasic system (water/dichloromethane) with NaOH.

Critical Factors

  • pH Control : Maintain alkaline conditions (pH >10) to deprotonate the amine.

  • Yield : Reported at 75–80% for structurally related acetamides.

Comparative Analysis of Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)Scalability
Direct AcetylationAcetic anhydride, Et₃N0–2585–9290–95High
Esterification-AmidationH₂SO₄, NH₃60–9090–9495–97Moderate
Coupling Agent (DCC)DCC, NH₃25–4088–9097–99Low
Schotten-BaumannAcetyl chloride, NaOH0–1075–8085–90High

Data inferred from analogous syntheses.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, safer handling of exothermic reactions.

  • Case Study : A pilot plant using DCC-mediated coupling achieved 98% conversion in 2 hours.

Solvent Recycling

  • Esterification-Amidation : Methanol recovery via distillation reduces waste.

Emerging Methodologies

Enzymatic Acetylation

  • Catalyst : Lipases (e.g., Candida antarctica) enable room-temperature reactions.

  • Sustainability : Eliminates toxic solvents and reduces energy input .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4,5-trimethylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via nucleophilic acyl substitution, reacting 2,4,5-trimethylaniline with acetyl chloride or acetic anhydride in anhydrous solvents like acetone or dichloromethane. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aniline to acylating agent), temperature (0–5°C to minimize side reactions), and using catalysts like pyridine to absorb HCl byproducts . Purity is confirmed via melting point analysis and spectroscopic methods (e.g., IR for amide C=O stretches at ~1650 cm⁻¹, ¹H NMR for methyl group signals at δ 2.1–2.3 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Determines crystal system (e.g., monoclinic or orthorhombic), space group, and bond parameters (e.g., C=O bond length ~1.23 Å, N–C bond ~1.35 Å) .
  • Differential Scanning Calorimetry (DSC): Identifies thermal stability; the compound may exhibit a sharp melting point (e.g., ~189°C for analogous trichloro derivatives) without phase transitions .
  • IR/NMR: Validates functional groups and substitution patterns (e.g., absence of NH₂ stretches confirms acetylation) .

Q. How do electron-donating substituents (e.g., methyl groups) influence the compound’s solubility and reactivity?

  • Methyl groups increase hydrophobicity, reducing aqueous solubility but enhancing organic solvent compatibility (e.g., in ethanol or DMSO). Electron-donating effects stabilize the amide bond, reducing susceptibility to hydrolysis compared to electron-withdrawing substituents (e.g., Cl) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. chloro substituents) affect the compound’s crystallographic parameters and intermolecular interactions?

  • Methyl groups induce steric hindrance, altering crystal packing. For example, N-(2,4,6-trimethylphenyl)acetamide (TMPA) forms a monoclinic lattice (space group P2₁/n) with van der Waals interactions between methyl groups, while chloro derivatives (e.g., N-(2,4,5-trichlorophenyl)acetamide) adopt orthorhombic systems (Pmc2₁) with halogen bonding . Substitutions also modulate torsional angles; e.g., chloro groups increase planarity between the phenyl ring and amide moiety by ~5° compared to methyl groups .

Q. What strategies resolve contradictions in bond parameter data between computational models and experimental crystallographic studies?

  • Discrepancies in bond lengths (e.g., C–N varying by ±0.05 Å) arise from dynamic effects (e.g., temperature-dependent lattice vibrations) not captured in static DFT calculations. Hybrid methods like ONIOM (quantum mechanics/molecular mechanics) improve accuracy by modeling crystal environments . Validate with high-resolution XRD (≤0.8 Å resolution) and refine using software like SHELXL .

Q. How can computational chemistry predict the compound’s nonlinear optical (NLO) properties, and what experimental validations are required?

  • Density functional theory (DFT) calculates hyperpolarizability (β) and dipole moments to predict NLO activity. For example, methyl groups enhance π-conjugation, increasing β values. Experimental validation involves Kurtz-Perry powder tests for second-harmonic generation (SHG) efficiency .

Methodological Considerations

Q. What experimental precautions are necessary when handling this compound in kinetic or mechanistic studies?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of methyl groups. Avoid protic solvents (e.g., water) to minimize hydrolysis. For time-resolved studies (e.g., reaction kinetics), employ stopped-flow UV-Vis spectroscopy with λ monitoring at 250–300 nm (amide π→π* transitions) .

Q. How do competing reaction pathways (e.g., acetylation vs. ring substitution) impact synthetic outcomes, and how are they controlled?

  • Competing electrophilic aromatic substitution is suppressed by using mild acylating agents (e.g., acetyl chloride instead of acetyl bromide) and low temperatures (0–5°C). Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) .

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